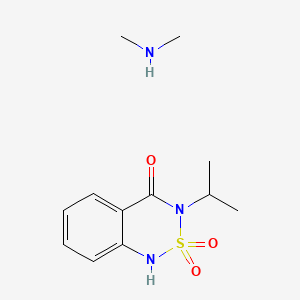
Einecs 284-192-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation methods for Einecs 284-192-3 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: These conditions include temperature, pressure, and the presence of catalysts or solvents that facilitate the reaction. The reaction conditions are optimized to ensure maximum yield and purity.
Industrial Production: Large-scale production methods involve the use of industrial reactors and continuous processing techniques to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Einecs 284-192-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
Einecs 284-192-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study biochemical pathways and interactions. It may also be used as a probe to investigate cellular processes.
Medicine: The compound has potential applications in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In industrial applications, the compound is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of Einecs 284-192-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired biological or chemical effects .
Comparación Con Compuestos Similares
Einecs 284-192-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 284-515-8: Another compound listed in the EINECS inventory with distinct chemical properties and applications.
Einecs 284-985-5: A compound with different synthetic routes and industrial applications.
Einecs 284-934-0: Known for its unique chemical reactions and research applications.
The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications in various fields of research and industry.
Propiedades
Número CAS |
84803-65-6 |
|---|---|
Fórmula molecular |
C25H42N2O4 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C13H19NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2 |
Clave InChI |
LUEQCAXDBKCRAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)





![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)

![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)




